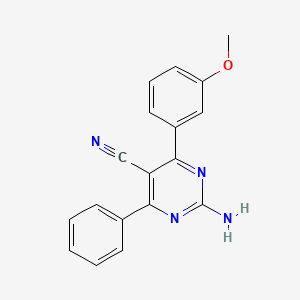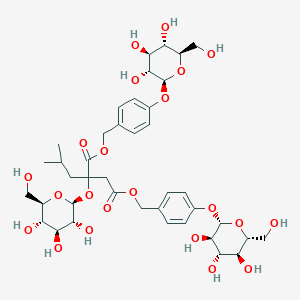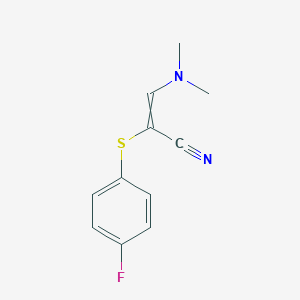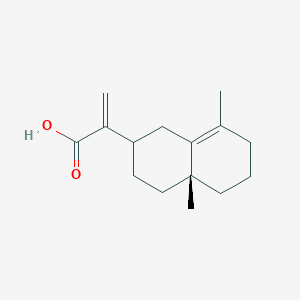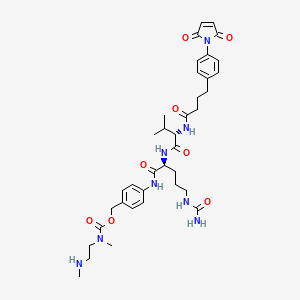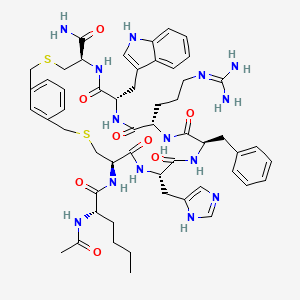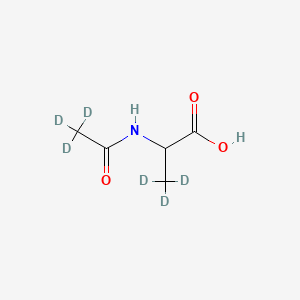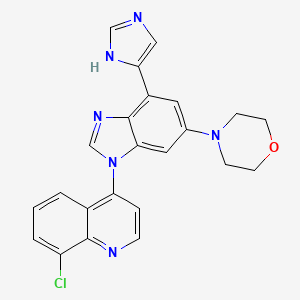
PI3K-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-10 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cellular processes such as growth, survival, and metabolism. This compound has garnered significant attention in cancer research due to its potential to inhibit tumor progression by targeting the PI3K signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-10 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and quality. This includes optimizing reaction conditions, purification processes, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
PI3K-IN-10 has a wide range of scientific research applications, including:
Mechanism of Action
PI3K-IN-10 exerts its effects by selectively inhibiting the PI3K enzyme, thereby blocking the downstream signaling pathways involved in cell growth and survival. The compound binds to the ATP-binding site of the PI3K enzyme, preventing its activation and subsequent phosphorylation of downstream targets such as AKT and mTOR. This inhibition disrupts cellular processes essential for tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: A PI3K alpha-specific inhibitor used in the treatment of breast cancer.
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of hematologic malignancies.
Taselisib: A PI3K beta-sparing inhibitor with dual mechanisms of action.
Uniqueness of PI3K-IN-10
This compound is unique due to its high selectivity and potency against the PI3K enzyme, making it a valuable tool in both research and therapeutic applications. Its ability to effectively inhibit the PI3K pathway with minimal off-target effects sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H19ClN6O |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-[3-(8-chloroquinolin-4-yl)-7-(1H-imidazol-5-yl)benzimidazol-5-yl]morpholine |
InChI |
InChI=1S/C23H19ClN6O/c24-18-3-1-2-16-20(4-5-26-22(16)18)30-14-28-23-17(19-12-25-13-27-19)10-15(11-21(23)30)29-6-8-31-9-7-29/h1-5,10-14H,6-9H2,(H,25,27) |
InChI Key |
VBMKNYDAJNYWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C3C(=C2)N(C=N3)C4=C5C=CC=C(C5=NC=C4)Cl)C6=CN=CN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


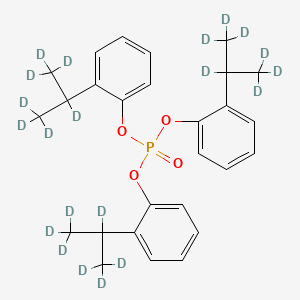
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
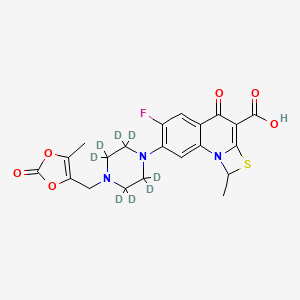
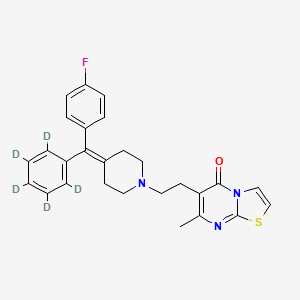
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
